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Cat. No.: B015604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of 4-Bromoindole (CAS 52488-36-5),

a halogenated indole that serves as a versatile building block in synthetic organic chemistry

and possesses notable biological activities. This document details its physicochemical

properties, synthesis, and applications, with a particular focus on its role as a precursor to

complex alkaloids and its antimicrobial properties. While noted in vendor literature as a

potential Glycogen Synthase Kinase 3 (GSK-3) inhibitor, quantitative data to substantiate this

claim in peer-reviewed literature is not currently available. This guide includes detailed

experimental protocols for key synthetic applications and biological assays, alongside

visualizations of relevant biological pathways to support further research and development.

Physicochemical Properties
4-Bromoindole is a solid, often appearing as a colorless to yellow or brown liquid or solid,

depending on purity and storage conditions.[1][2] It is characterized by the presence of a

bromine atom at the C4 position of the indole ring, which significantly influences its reactivity

and biological interactions.

Table 1: Physicochemical Properties of 4-Bromoindole
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Property Value Source(s)

CAS Number 52488-36-5 [3]

Molecular Formula C₈H₆BrN [3]

Molecular Weight 196.04 g/mol [3][4]

Appearance
Colorless to Yellow/Brown

liquid or solid
[1][2]

Melting Point 15-17 °C [5]

Boiling Point 283-285 °C (lit.) [4]

Density 1.563 g/mL at 25 °C (lit.) [4]

Refractive Index (n20/D) 1.655 (lit.) [4]

Flash Point 110 °C (230 °F) - closed cup [4]

SMILES Brc1cccc2[nH]ccc12 [4]

InChI Key
GRJZJFUBQYULKL-

UHFFFAOYSA-N
[4]

Storage
Store at 2-8°C under inert gas,

protect from light.
[5]

Synthesis and Chemical Reactivity
4-Bromoindole serves as a crucial starting material for the synthesis of more complex

molecules due to the versatility of the indole scaffold and the reactivity of the C-Br bond, which

allows for various cross-coupling reactions.

General Synthesis of 4-Bromoindole
Several synthetic routes to 4-bromoindole have been reported. One common method involves

the electrophilic bromination of indole. However, controlling the regioselectivity can be

challenging. Alternative methods include:

Oxidative coupling reaction with ZrOCl₂ and H₂O₂ or HBr.
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Reaction of 4-bromoaniline with CuSO₄ and Mn(NO₃)₂.[6]

Application in Natural Product Synthesis
4-Bromoindole is a key precursor in the total synthesis of several biologically active natural

products.

4-Bromoindole is a starting material for the synthesis of clavicipitic acid, an ergot alkaloid.[3]

Experimental Protocol: Synthesis of (S)-4-Bromotryptophan from 4-Bromoindole This protocol

is adapted from the principles outlined in the synthesis of clavicipitic acid, where 4-

bromotryptophan is a key intermediate.

Reaction Setup: A mixture of 4-bromoindole (1.0 eq) and DL-serine (1.5 eq) in acetic

anhydride (Ac₂O, 5.0 eq) is prepared in a round-bottom flask equipped with a magnetic

stirrer and a reflux condenser.

Heating: The reaction mixture is heated to reflux and maintained at this temperature for 3-4

hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the

excess acetic anhydride is removed under reduced pressure. The residue is then dissolved

in water and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and

concentrated in vacuo to yield the crude N-acetyl-DL-4-bromotryptophan.

Enzymatic Resolution: The racemic N-acetyl-DL-4-bromotryptophan is subjected to

enzymatic kinetic resolution using an appropriate acylase (e.g., from Aspergillus sp.) in a

buffered aqueous solution (pH ~7.0) at 37 °C. The enzyme selectively hydrolyzes the N-

acetyl group from the L-enantiomer.

Purification: The resulting mixture of (S)-4-bromotryptophan and N-acetyl-(R)-4-

bromotryptophan is separated by adjusting the pH and performing selective extraction or

crystallization to isolate the desired (S)-4-bromotryptophan.
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4-Bromoindole is the starting point for a concise and scalable total synthesis of dictyodendrin

B, a marine alkaloid with telomerase inhibitory activity.

Experimental Protocol: Copper-Catalyzed C-H Arylation of 4-Bromoindole This protocol is the

initial step in the total synthesis of Dictyodendrin B as described by Pitts, A. K., et al.

N-Protection: To a solution of 4-bromoindole (1.0 eq) in a suitable solvent such as

dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) at 0 °C. After

stirring for 30 minutes, add a protecting group reagent, for example, (2-

(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 eq). Allow the reaction to warm to room

temperature and stir until completion (monitored by TLC).

Work-up and Purification: The reaction is quenched with water and extracted with an organic

solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and

concentrated. The crude product, N-SEM-4-bromoindole, is purified by column

chromatography.

C-H Arylation Reaction Setup: In a reaction vessel, combine the N-protected 4-bromoindole
(1.0 eq), a diaryliodonium salt (e.g., diphenyliodonium triflate, 1.5 eq), a copper catalyst such

as copper(I) iodide (CuI, 10 mol%), and a ligand like 1,10-phenanthroline (20 mol%) in an

appropriate solvent (e.g., 1,2-dichloroethane).

Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g.,

argon) at a specified temperature (e.g., 100 °C) for several hours until the starting material is

consumed (monitored by TLC or GC-MS).

Final Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is

concentrated. The residue is then purified by flash column chromatography on silica gel to

yield the C3-arylated 4-bromoindole derivative.

Biological Activity and Applications
Potential as a GSK-3 Inhibitor and Relevant Signaling
Pathways
4-Bromoindole is cited by chemical suppliers as a potential inhibitor of Glycogen Synthase

Kinase 3 (GSK-3).[2][3][4] GSK-3 is a constitutively active serine/threonine kinase that is a key
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regulator in numerous cellular processes. Its inhibition has therapeutic potential in various

diseases, including neurodegenerative disorders and mood disorders. Two major signaling

pathways where GSK-3 plays a pivotal role are the Wnt/β-catenin and insulin signaling

pathways.

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-

catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3

prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-

catenin, where it activates target gene transcription. An inhibitor like 4-bromoindole would be

expected to promote this signaling cascade.
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Caption: Wnt/β-catenin signaling pathway and the potential inhibitory role of 4-Bromoindole on

GSK-3.

Insulin binding to its receptor triggers a cascade that activates Akt (Protein Kinase B). Akt then

phosphorylates and inactivates GSK-3. This inactivation allows for the dephosphorylation and
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activation of glycogen synthase, promoting glycogen synthesis. An inhibitor of GSK-3 would

mimic the downstream effects of insulin signaling in this context.
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Click to download full resolution via product page

Caption: Insulin signaling pathway showing the role of GSK-3 and the potential action of an

inhibitor.

Antimicrobial and Antibiofilm Activity
Recent studies have demonstrated that 4-bromoindole possesses significant antimicrobial and

antibiofilm properties.

Table 2: Antimicrobial Activity of 4-Bromoindole

Organism Activity Concentration Source(s)

Escherichia coli

O157:H7

Minimum Inhibitory

Concentration (MIC)
100 µg/mL [7]

Escherichia coli

O157:H7

Biofilm Inhibition

(>61%)
20 µg/mL [7]

Vibrio

parahaemolyticus

Minimum Inhibitory

Concentration (MIC)
50 µg/mL [8]

The antibiofilm effects of 4-bromoindole against E. coli O157:H7 are attributed to the reduction

of swimming and swarming motility and the formation of curli, which are essential for biofilm

development.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol is a

generalized procedure based on standard broth microdilution methods as described in the cited

literature.[7][8]

Preparation of Inoculum: A single colony of the test bacterium (e.g., E. coli O157:H7) is

inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and incubated overnight at

37 °C with shaking. The overnight culture is then diluted to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.

Preparation of Compound Dilutions: A stock solution of 4-bromoindole is prepared in

dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the broth medium in a
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96-well microtiter plate to achieve a range of final concentrations (e.g., from 2 to 256 µg/mL).

The final DMSO concentration should be kept constant and low (e.g., ≤1%) in all wells.

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing

the compound dilutions. Control wells containing only medium (sterility control), medium with

bacteria (growth control), and medium with bacteria and DMSO (solvent control) are also

included. The plate is incubated at 37 °C for 18-24 hours.

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of

4-bromoindole that completely inhibits visible bacterial growth.

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method) This protocol is adapted

from methodologies used to assess antibiofilm activity.[7][9]
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Caption: Workflow for the crystal violet biofilm inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b015604?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Toxicology
4-Bromoindole is classified as a hazardous substance. It is a skin and eye irritant and may

cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including

gloves, safety goggles, and a dust mask or respirator, should be used when handling this

compound.[4]

Table 3: GHS Hazard Information for 4-Bromoindole

Hazard Class Code Description Source(s)

Skin Irritation H315 Causes skin irritation [10]

Eye Irritation H319
Causes serious eye

irritation
[10]

Specific Target Organ

Toxicity (Single

Exposure)

H335
May cause respiratory

irritation
[10]

Detailed toxicological data, such as LD50 values, are not readily available in the public domain.

In vitro cytotoxicity studies on other brominated indole derivatives, such as 6-bromoisatin, have

shown activity against cancer cell lines, with IC50 values around 100 µM against HT29 and

Caco2 cells. However, direct cytotoxicity data for 4-bromoindole is needed for a

comprehensive risk assessment.

Conclusion
4-Bromoindole (CAS 52488-36-5) is a valuable heterocyclic compound with significant utility in

organic synthesis and demonstrated biological activity. Its primary application lies in its role as

a versatile starting material for the total synthesis of complex natural products, such as

clavicipitic acid and dictyodendrin B. Furthermore, its quantifiable antimicrobial and antibiofilm

properties against pathogenic bacteria like E. coli O157:H7 and V. parahaemolyticus present

an interesting avenue for the development of new therapeutic agents. While its potential as a

GSK-3 inhibitor is noted, this requires further experimental validation with quantitative assays.

The detailed protocols and pathway diagrams provided in this guide are intended to facilitate
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further research into the synthetic applications and biological mechanisms of 4-bromoindole,

offering a solid foundation for professionals in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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